2H-Indeno[1,2-D]isoxazole
Description
Structure
3D Structure
Properties
CAS No. |
42339-01-5 |
|---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2H-indeno[1,2-d][1,2]oxazole |
InChI |
InChI=1S/C10H7NO/c1-2-4-8-7(3-1)5-10-9(8)6-11-12-10/h1-6,11H |
InChI Key |
UZKFCSDDXVYADZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C2=CNO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indeno[1,2-D]isoxazole typically involves cyclization reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by transition metals such as copper (Cu) or ruthenium (Ru), although metal-free methods have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for scalability, such as using eco-friendly solvents and catalysts, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-Indeno[1,2-D]isoxazole can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
2H-Indeno[1,2-D]isoxazole features a fused structure combining an indene and an isoxazole ring, with the molecular formula and a molecular weight of 157.17 g/mol. The compound is characterized by a five-membered ring containing one nitrogen and one oxygen atom, which contributes to its unique reactivity and interaction with biological targets .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, compounds derived from this structure have shown significant activity against various pathogens, including protozoa such as Giardia intestinalis and Entamoeba histolytica . These derivatives exhibit giardicidal and amebicidal effects that are more potent than traditional treatments like metronidazole.
Case Study: Antiprotozoal Activity
- Compounds Tested : 2-phenyl-2H-indazole derivatives
- Pathogens : G. intestinalis, E. histolytica
- Findings : Compounds exhibited low micromolar activity against these protozoa, indicating their potential as selective antiprotozoal agents .
Anti-inflammatory Properties
Apart from antimicrobial effects, certain derivatives of this compound have been evaluated for their anti-inflammatory potential. In vitro studies demonstrated inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation . This suggests that these compounds could be developed into dual-action drugs targeting both infections and inflammatory conditions.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various synthetic methodologies, including click chemistry and cycloaddition reactions .
Table 1: Synthetic Methods for this compound Derivatives
| Synthesis Method | Description | Yield |
|---|---|---|
| Click Chemistry | Combines aryl hydroxamoyl chlorides with alkyne moieties | Moderate to high |
| Cycloaddition | Utilizes nitrone precursors with alkynes | High yields under mild conditions |
Potential in Drug Development
The binding interactions of this compound with biological targets have been explored using molecular docking studies. These investigations reveal that the compound can effectively bind to specific receptors, which is crucial for developing new therapeutic agents .
Case Study: Dual Inhibitors
Mechanism of Action
The mechanism by which 2H-Indeno[1,2-D]isoxazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 2H-Indeno[2,1-d]isoxazole with other isoxazole derivatives:
| Compound | CAS Number | PSA (Ų) | LogP | Key Structural Features |
|---|---|---|---|---|
| 2H-Indeno[2,1-d]isoxazole | 20562-59-8 | 21.26 | 2.88 | Fused indene-isoxazole bicyclic core |
| Benzo[d]isoxazole | 271-95-4 | 28.93 | 1.42 | Benzene fused to isoxazole |
| 3-(4-Chlorophenyl)isoxazole | - | 35.70 | 3.12 | Chlorophenyl substituent at C3 |
| 3-(4-Bromophenyl)isoxazole | - | 35.70 | 3.45 | Bromophenyl substituent at C3 |
Key Observations :
- Higher LogP values in halogenated derivatives (e.g., 3.45 for 3-(4-bromophenyl)isoxazole) correlate with increased lipophilicity, which may improve blood-brain barrier penetration .
Enzyme Inhibition
- 3-(4-Bromophenyl)isoxazole : Exhibits competitive inhibition against glutathione-S-transferase (GST) due to bromine’s electron-withdrawing effects, enhancing binding affinity .
- 3-(4-Chlorophenyl)isoxazole: Shows noncompetitive inhibition against glutathione reductase (GR), suggesting binding outside the active site .
Anticancer Activity
- Compound 2 (unnamed isoxazole derivative) : Induces erythroid differentiation in K562 leukemia cells (P < 0.0001), outperforming analogs with nitro or bromine groups .
- Natural Isoxazole Derivatives : Some exhibit antiproliferative effects via apoptosis induction, though efficacy varies with substituent electronegativity and ring saturation .
Biological Activity
2H-Indeno[1,2-D]isoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound features a fused indene and isoxazole ring system, which contributes to its unique chemical properties. The presence of the isoxazole moiety is significant as it often enhances biological activity through various mechanisms.
Biological Activities
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Compounds similar to this compound have shown potential in inhibiting cancer cell proliferation. For instance, derivatives of isoxazole have been evaluated for their antiproliferative effects against various cancer cell lines .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro and in vivo. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Antimicrobial Activity : There is evidence supporting the antimicrobial effects of isoxazole derivatives, including potential activity against bacterial and fungal strains .
- Enzyme Inhibition : Research has highlighted the ability of certain isoxazole derivatives to inhibit enzymes such as α-amylase and α-glucosidase, which are relevant in diabetes management .
Case Studies
Several studies have investigated the biological activities of this compound and its derivatives:
- Anticancer Study : A recent study synthesized various indeno[1,2-D]isoxazole derivatives and evaluated their anticancer activity against human cancer cell lines. Results indicated that specific modifications to the structure enhanced cytotoxicity significantly .
- Anti-inflammatory Research : Another study explored the anti-inflammatory effects of an indeno[1,2-D]isoxazole derivative in a murine model of inflammation. The results showed a marked reduction in paw edema and inflammatory markers compared to controls .
- Enzyme Inhibition Study : A series of experiments were conducted to assess the inhibitory effects on α-amylase and α-glucosidase. The findings revealed that certain derivatives exhibited potent inhibitory activity comparable to established antidiabetic drugs .
Data Tables
| Biological Activity | Compound Type | Reference |
|---|---|---|
| Anticancer | Indeno[1,2-D]isoxazole Derivative | |
| Anti-inflammatory | Indeno[1,2-D]isoxazole Derivative | |
| Enzyme Inhibition (α-amylase) | Isoxazole Derivative |
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Anti-inflammatory Pathways : It likely inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.
- Enzyme Interaction : The structural features allow for effective binding to active sites of enzymes like α-amylase and α-glucosidase, thereby inhibiting their activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
